2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid
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Overview
Description
2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid is an organic compound with the molecular formula C8H7F2NO3 and a molecular weight of 203.15 g/mol . This compound is characterized by the presence of two fluorine atoms, a methoxy group attached to a pyridine ring, and an acetic acid moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of 2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxypyridine and difluoroacetic acid.
Reaction Conditions:
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atoms and methoxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the methoxy group can influence its binding affinity and reactivity with enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid can be compared with similar compounds such as:
2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid: This compound has a similar structure but with the methoxy group attached at a different position on the pyridine ring.
2,2-Difluoro-2-(4-methoxypyridin-3-yl)acetic acid: Another structural isomer with the methoxy group at a different position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2,2-difluoro-2-(3-methoxypyridin-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-14-5-3-2-4-11-6(5)8(9,10)7(12)13/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYKIORINXXZON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C(C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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